![molecular formula C27H24ClNO6 B2907049 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 69821-48-3](/img/structure/B2907049.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate is a fascinating organic compound with a unique structure comprising a pyridinium core and various functional groups. It finds applications in various fields such as chemistry, biology, and industry due to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can be synthesized through a multi-step process involving the formation of a pyridinium salt followed by the introduction of the acetyloxyethyl group. Common starting materials include 2,4,6-triphenylpyridine and ethyl acetate.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Solvent choice and purification steps are critical to ensure the final product's quality.
化学反応の分析
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can undergo several types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Undergoing reduction with suitable reducing agents.
Substitution: Participating in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions are commonly used. Reaction conditions vary depending on the desired transformation, often involving solvents like methanol or dichloromethane.
Major Products Formed: The major products depend on the reaction type but can include oxidized derivatives, reduced pyridinium compounds, and substituted derivatives with different functional groups.
科学的研究の応用
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, a reagent in various transformations, and a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its possible therapeutic applications due to its unique chemical structure.
Industry: Employed in the manufacturing of fine chemicals, pharmaceuticals, and advanced materials.
作用機序
Mechanism: The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the pyridinium core and its ability to form stable complexes with other molecules.
Molecular Targets and Pathways: The molecular targets can vary but may include enzymes, receptors, and nucleic acids. The pathways involved typically relate to the compound's ability to modulate biological activity through binding or chemical modification of these targets.
類似化合物との比較
1-Benzyl-2,4,6-triphenylpyridinium perchlorate
1-[2-(Hydroxy)ethyl]-2,4,6-triphenylpyridinium perchlorate
1-Methyl-2,4,6-triphenylpyridinium perchlorate
These compounds share structural similarities but differ in their functional groups and reactivity, leading to distinct applications and effects.
And there you have it—a detailed dive into the world of 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate!
特性
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.ClHO4/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24;2-1(3,4)5/h2-16,19-20H,17-18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSDNYICHTYGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
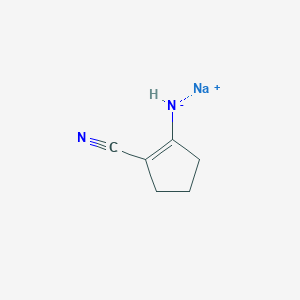
![tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2906968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2906969.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2906970.png)
![5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide](/img/structure/B2906971.png)
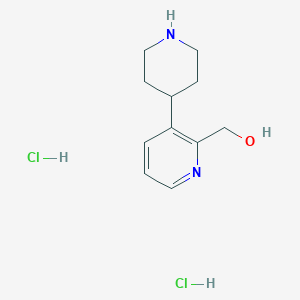
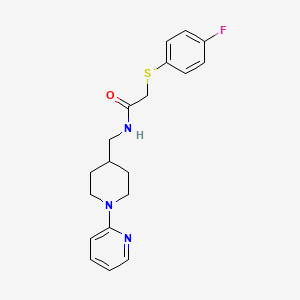

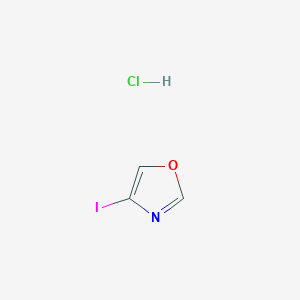
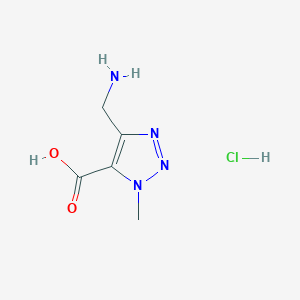
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)
